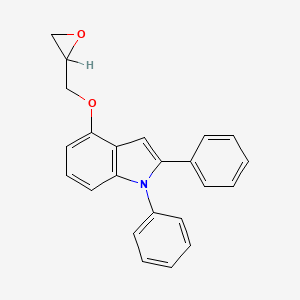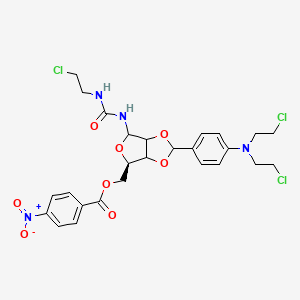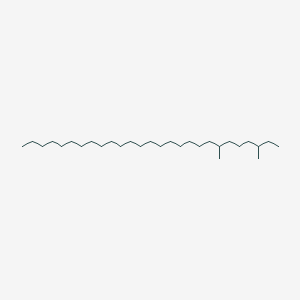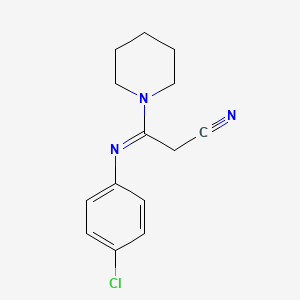
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine can be achieved through a multi-step process involving the reaction of substituted aniline, 1,3-dicarbonyl compounds, and aromatic aldehydes. One efficient method involves the use of phenylboronic acid as a catalyst in a one-pot multi-component reaction . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired piperidine derivative in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or chlorophenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: It can be used to study the biological activity of piperidine derivatives and their interactions with biological targets.
Chemical Synthesis:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyano group can participate in interactions with nucleophilic sites, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)piperazine: A similar compound with a chlorophenyl group but different substitution pattern.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another piperidine derivative with different functional groups and biological activities.
Uniqueness
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the imino and cyano groups provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
75723-40-9 |
|---|---|
分子式 |
C14H16ClN3 |
分子量 |
261.75 g/mol |
IUPAC名 |
3-(4-chlorophenyl)imino-3-piperidin-1-ylpropanenitrile |
InChI |
InChI=1S/C14H16ClN3/c15-12-4-6-13(7-5-12)17-14(8-9-16)18-10-2-1-3-11-18/h4-7H,1-3,8,10-11H2 |
InChIキー |
PPSWCVSAXCIRCP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=NC2=CC=C(C=C2)Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



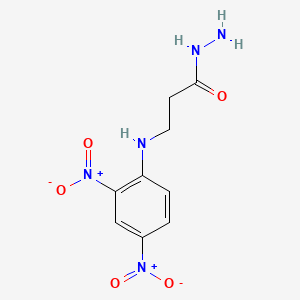

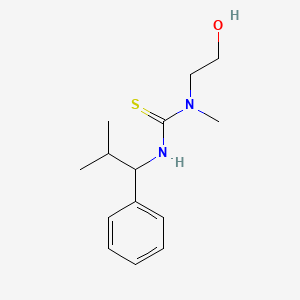
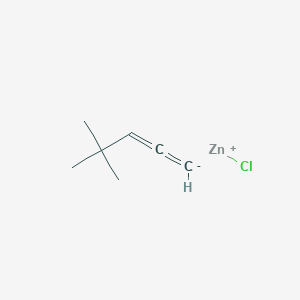



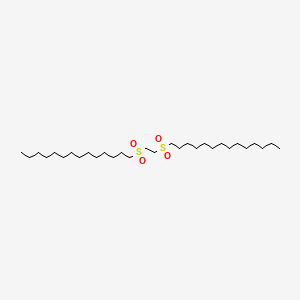
![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)

